molecular formula C11H15ClN2O3 B2957398 methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride CAS No. 208259-33-0

methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride

Cat. No.: B2957398
CAS No.: 208259-33-0
M. Wt: 258.7
InChI Key: WAMUKPIBFWZEGS-PPHPATTJSA-N
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Description

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride (CAS: 15028-40-7) is a chiral α-amino ester derivative with a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . This compound features a phenyl group and an acetamido side chain, stabilized as a hydrochloride salt to enhance solubility and stability. It is widely utilized in pharmaceutical synthesis, particularly as a precursor for chiral drugs or peptide mimetics . The (2S) stereochemistry is critical for its biological activity, as enantiomeric purity often dictates binding affinity in therapeutic targets .

Key properties include:

Property Value
Melting Point 220–223°C
Molecular Formula C₉H₁₂ClNO₂
Purity >97% (HPLC)
Applications Chiral building block, drug intermediates

Properties

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8;/h2-6,10H,7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMUKPIBFWZEGS-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino group during the reaction . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl 2-Amino-2-(4-Fluorophenyl)acetate Hydrochloride

  • Structure : Differs by a fluorine substituent on the phenyl ring.
  • Properties: Molecular Formula: C₁₀H₁₁FClNO₂ Molecular Weight: 219.65 g/mol Applications: Used in fluorinated drug candidates for enhanced metabolic stability .
  • Comparison: The fluorine atom increases lipophilicity and bioavailability compared to the non-fluorinated parent compound . Both compounds share similar synthesis routes (e.g., esterification followed by HCl salt formation) but differ in starting materials (4-fluorophenylglycine vs. phenylglycine) .

(R,R)-O-Methyl-2-Piperidyl-2-yl-Phenylacetate Hydrochloride

  • Structure : Incorporates a piperidine ring and lacks the acetamido group.
  • Properties: Molecular Formula: C₁₄H₂₀ClNO₂ Synthesis: Involves sulfuric acid-catalyzed reflux in methanol, contrasting with the Pd/C hydrogenation used for the target compound .
  • Comparison: The piperidine moiety enhances central nervous system (CNS) penetration, making it suitable for neuroactive agents, unlike the acetamido-functionalized target compound .

(R)-(-)-2-Methoxy-2-Phenylacetic Acid

  • Structure : Methoxy group replaces the acetamido side chain; free acid form.
  • Properties :
    • Molecular Formula: C₉H₁₀O₃
    • Melting Point: 69–70°C .
  • Comparison: The absence of an aminoacetamido group limits its utility in peptide synthesis but makes it a versatile chiral resolving agent . Higher cost (>JPY 7,000/g) compared to the target compound reflects specialized applications .

Biological Activity

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride, also known as a derivative of amino acids and an organic buffering agent, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

  • Chemical Formula : C₉H₁₂ClN₃O₂
  • CAS Number : 1132-61-2
  • Molecular Weight : 215.66 g/mol

The compound exhibits several biological activities primarily through its role as an amino acid derivative. Its structure allows it to interact with various biological pathways, particularly those related to cancer cell proliferation and apoptosis.

  • Aminopeptidase N Inhibition : Research indicates that compounds similar to this compound can inhibit aminopeptidase N (APN), an enzyme implicated in tumor progression. By inhibiting APN, these compounds can augment tumor cell death induced by other treatments, such as TRAIL (TNF-related apoptosis-inducing ligand) .
  • Antiproliferative Effects : Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects in cancer cell lines such as THP-1 and MCF-7. The mechanism appears to be linked to the inhibition of APN, suggesting that compounds targeting this enzyme could be effective in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundCell LineIC50 Value (µM)Mechanism
Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate HClTHP-113.3APN Inhibition
Compound 24-11-2MCF-713.3APN Inhibition
Compound 22-4-1DU-1453.4APN Inhibition

Study 1: APN Inhibition and Cancer Cell Proliferation

In a study examining the effects of various amino acid derivatives on cancer cell lines, this compound was found to significantly decrease proliferation in THP-1 and MCF-7 cells in a concentration-dependent manner. The IC50 values for these compounds ranged from 3.4 µM to 13.3 µM, indicating their potential as therapeutic agents against cancers expressing APN .

Study 2: Synergistic Effects with TRAIL

Another investigation highlighted the compound's ability to enhance the efficacy of TRAIL-induced apoptosis in cancer cells. By inhibiting APN, the compound increased sensitivity to TRAIL treatment, suggesting a promising strategy for overcoming resistance in certain tumor types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving amide coupling, esterification, and salt formation. For example, a similar compound in was prepared using Pd/C-catalyzed hydrogenation (40 psi, 1 hour) followed by column chromatography and HCl treatment . Optimization includes adjusting solvent systems (e.g., toluene:water mixtures for azide substitutions, as in ) and monitoring reaction progress via TLC .

Q. How is the stereochemical purity of the (2S)-configured compound validated during synthesis?

  • Methodology : Chiral HPLC or polarimetry can confirm enantiomeric excess. NMR analysis (e.g., 1^1H and 13^{13}C) is critical for verifying stereochemistry, as demonstrated in for structurally related compounds. For instance, specific chemical shifts in 1^1H NMR (e.g., δ 3.7–4.2 ppm for methyl ester protons) and coupling constants can indicate configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodology : Use a combination of:

  • NMR spectroscopy to confirm functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS to detect [M+H+^+] peaks).
  • Elemental analysis to validate C, H, N, and Cl content.
  • HPLC with UV detection for purity assessment (e.g., >95% by area normalization) .

Q. How should the hydrochloride salt form be handled to ensure stability during storage?

  • Methodology : Store under anhydrous conditions (-20°C in sealed containers) to prevent hydrolysis. highlights moisture sensitivity for similar hydrochloride salts, recommending desiccants and inert atmospheres .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodology : Contradictions may arise from dynamic processes (e.g., rotameric equilibria). Use variable-temperature NMR to freeze conformers or 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-referencing with X-ray crystallography (if crystalline) can resolve ambiguities, as seen in for β-lactam analogs .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric excess?

  • Methodology : Implement continuous-flow chemistry () to enhance reproducibility and reduce side reactions. For example, flow reactors can optimize residence time and mixing efficiency during hydrogenation or azide substitutions . Design of Experiments (DoE) can statistically model parameters like temperature, pressure, and catalyst loading .

Q. How can impurities (e.g., diastereomers or unreacted intermediates) be identified and quantified?

  • Methodology : Use LC-MS/MS with a chiral stationary phase to separate stereoisomers. describes impurity profiling for pharmaceutical analogs, where Ethylphenidate Hydrochloride (an impurity) was detected via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What mechanistic insights can explain low yields in the amide coupling step?

  • Methodology : Investigate coupling reagents (e.g., HATU vs. EDC/HOBt) and base selection (e.g., DIPEA vs. NMM). ’s azide synthesis used NaN3_3 in biphasic conditions, suggesting that phase-transfer catalysts (e.g., TBAB) might improve efficiency in similar reactions . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps.

Q. How does the hydrochloride salt affect solubility and bioavailability in preclinical studies?

  • Methodology : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–6.8). Compare with freebase forms using pharmacokinetic models. notes that dihydrochloride salts of amino acid derivatives enhance aqueous solubility, critical for in vivo assays .

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